molecular formula C10H16N2O3 B13252261 3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione

3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B13252261
M. Wt: 212.25 g/mol
InChI Key: MSZJWCXMFSLVHE-UHFFFAOYSA-N
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Description

3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione is a chemical compound with the molecular formula C10H16N2O3 It is known for its unique structure, which includes an oxazolidine ring and an aminocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of cyclohexylamine with a suitable oxazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride
  • 3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride

Uniqueness

This compound stands out due to its unique combination of an oxazolidine ring and an aminocyclohexyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

3-[(1-aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H16N2O3/c11-10(4-2-1-3-5-10)7-12-8(13)6-15-9(12)14/h1-7,11H2

InChI Key

MSZJWCXMFSLVHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN2C(=O)COC2=O)N

Origin of Product

United States

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